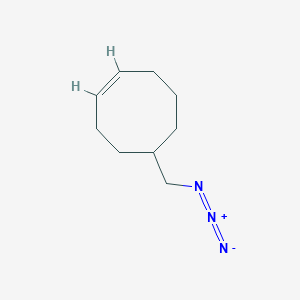
(1Z)-5-(azidometil)ciclooct-1-eno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-5-(Azidomethyl)cyclooctene is a chemical compound that belongs to the class of azides. It is characterized by the presence of an azidomethyl group attached to a cyclooctene ring. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity, making it a valuable tool in various scientific applications.
Aplicaciones Científicas De Investigación
(1Z)-5-(Azidomethyl)cyclooctene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry reactions.
Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-5-(Azidomethyl)cyclooctene typically involves the azidation of a suitable cyclooctene precursor. One common method is the reaction of cyclooctene with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the azidomethyl derivative.
Industrial Production Methods: Industrial production of (1Z)-5-(Azidomethyl)cyclooctene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: (1Z)-5-(Azidomethyl)cyclooctene undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azide group can yield amines or other reduced nitrogen-containing compounds.
Substitution: The azidomethyl group can participate in substitution reactions, where the azide is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation: Nitrocyclooctene or nitrile derivatives.
Reduction: Aminocyclooctene derivatives.
Substitution: Various substituted cyclooctene derivatives depending on the reagent used.
Mecanismo De Acción
The mechanism of action of (1Z)-5-(Azidomethyl)cyclooctene involves its reactivity as an azide. The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles. This reactivity is harnessed in various applications, including the development of click chemistry probes and bioorthogonal labeling techniques. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
Azobenzene: Known for its photoisomerization properties and used in molecular switches.
Cyclooctene: The parent compound of (1Z)-5-(Azidomethyl)cyclooctene, notable for its stable cis and trans isomers.
Trans-cyclooctene: Used in bioorthogonal chemistry for its rapid and selective reactions with tetrazines.
Uniqueness: (1Z)-5-(Azidomethyl)cyclooctene is unique due to the presence of both the azidomethyl group and the cyclooctene ring, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo a variety of reactions makes it a valuable compound in both research and industrial contexts.
Propiedades
IUPAC Name |
(1Z)-5-(azidomethyl)cyclooctene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-12-11-8-9-6-4-2-1-3-5-7-9/h1-2,9H,3-8H2/b2-1- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJSXFAYZZRBHL-UPHRSURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B2569941.png)
![2,5-dichloro-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide](/img/structure/B2569942.png)
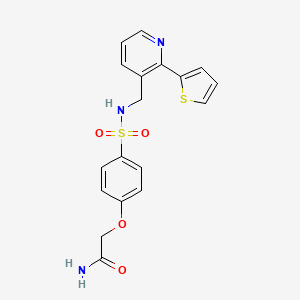
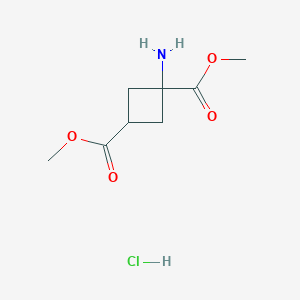
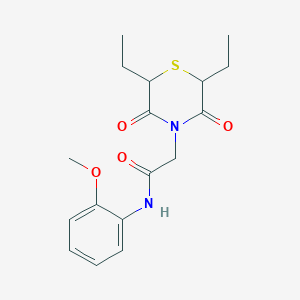
![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate](/img/structure/B2569948.png)
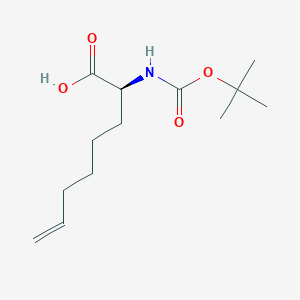
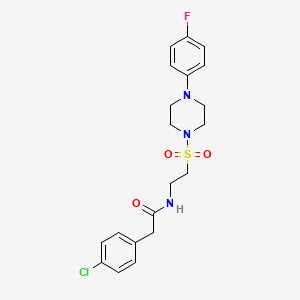
![2-(2-methylphenyl)-5-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2569952.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2569953.png)
![4-benzoyl-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2569954.png)
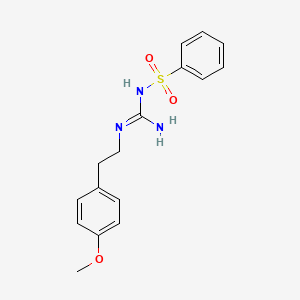
![N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide](/img/structure/B2569963.png)
![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2569964.png)
